molecular formula C28H40N2O2 B582166 Termitomycamide B

Termitomycamide B

Cat. No.: B582166
M. Wt: 436.6 g/mol
InChI Key: KDZGHQVBEWMXHZ-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .

Mode of Action

This compound interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, this compound helps to maintain the normal function of the ER .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature

Result of Action

The primary result of this compound’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .

Action Environment

The action of this compound is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Termitomycamide B plays a significant role in biochemical reactions, particularly in the context of ER stress. It interacts with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions primarily involves the suppression of ER stress, thereby protecting cells from ER stress-dependent cell death .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by mitigating ER stress, which is linked to several neuronal diseases including Parkinson’s, Alzheimer’s, and prion diseases . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is largely centered around its ability to suppress ER stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules within the ER, leading to the suppression of ER stress. This suppression can be attributed to enzyme inhibition or activation, and changes in gene expression, all of which contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that this compound can protect against ER stress-dependent cell death in Neuro2a cells induced by tunicamycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Termitomycamide B is typically obtained from the fruiting bodies of Termitomyces titanicus. The extraction process involves isolating fatty acid amides from the mushroom. The compound can be synthesized through a series of organic reactions, including the formation of amide bonds and the incorporation of indole derivatives .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction. Research is ongoing to develop more efficient synthetic routes and scalable production methods .

Chemical Reactions Analysis

Types of Reactions: Termitomycamide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Termitomycamide B has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes an indole derivative and a fatty acid chain. This structure contributes to its potent neuroprotective effects and its ability to inhibit endoplasmic reticulum stress-dependent cell death more effectively than some of its analogs .

Biological Activity

Termitomycamide B is a compound derived from fungi in the genus Termitomyces, which are known for their symbiotic relationships with termites. This article explores the biological activities associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Overview of Termitomyces

Termitomyces fungi are significant in the ecosystem, particularly due to their role in termite nests where they decompose lignocellulosic materials. These fungi produce a variety of bioactive compounds, including terpenoids and other secondary metabolites that exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that extracts from Termitomyces species, including those containing this compound, demonstrate substantial antimicrobial properties. A study found that methanol extracts of Termitomyces mycelial biomass were effective against several pathogenic bacteria and fungi. The inhibition zones measured ranged from 12 to 14.5 mm against various strains, including:

  • Escherichia coli
  • Bacillus cereus
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Salmonella typhimurium
  • Candida albicans

The extracts showed varying degrees of effectiveness, with notable potency against Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of Termitomyces extracts is significant, with studies employing the DPPH radical scavenging method revealing that the extracts can effectively scavenge free radicals. The IC50 value for antioxidant activity was determined to be 2.262 mg/mL, indicating strong antioxidative properties comparable to other well-known mushrooms like Agaricus blazei and Ganoderma tsugae. The antioxidant activity increased with concentration, reaching up to 77.5% inhibition at 5 mg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzymatic Activity : The ability of Termitomyces fungi to produce ligninolytic enzymes contributes to their antimicrobial effects by degrading cell walls of pathogens.
  • Reactive Oxygen Species (ROS) Generation : The Fenton reaction facilitated by these fungi may generate hydroxyl radicals that contribute to their antimicrobial efficacy .
  • Secondary Metabolite Production : Compounds like drimenol have been identified in Termitomyces, which exhibit insecticidal and antimicrobial properties .

Study on Antimicrobial Properties

In a comparative study, extracts from different Termitomyces species were tested against a panel of bacteria and fungi. The results highlighted that:

  • Extracts from Termitomyces sp. T153 showed significant inhibition against all tested pathogens.
  • The methanol extract was particularly effective against Gram-positive bacteria.

Study on Antioxidant Potential

Another investigation focused on the antioxidant capacity of various fungal extracts using the DPPH assay. Results indicated that:

Extract TypeIC50 (mg/mL)Maximum Inhibition (%)
Termitomyces Mycelial Biomass2.26277.5
Agaricus blazei2.26Comparable
Ganoderma tsugae4.28Lower

This table illustrates the competitive antioxidant capacity of Termitomyces compared to other mushrooms .

Properties

IUPAC Name

(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZGHQVBEWMXHZ-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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